molecular formula C9H7F3N2O B2808584 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 430473-75-9

1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2808584
CAS No.: 430473-75-9
M. Wt: 216.163
InChI Key: CAQWBTOYCLQHRI-UHFFFAOYSA-N
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Description

1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C9H7F3N2O and its molecular weight is 216.163. The purity is usually 95%.
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Scientific Research Applications

  • Optoelectronic Device Applications : A study by Roushdy et al. (2019) reported on the synthesis and characterization of a compound related to 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile. This research demonstrated that the compound's electrical characteristics and photosensitivity make it suitable for use in optoelectronic devices (Roushdy et al., 2019).

  • Synthesis for Antibiotic Development : Okumura et al. (1998) explored a synthesis method that can convert a similar compound into a central skeleton for macrocyclic antibiotics like GE 2270 A. This approach has implications for developing new antibiotics (Okumura et al., 1998).

  • Spectroscopic Analysis for Material Science : Cetina et al. (2010) synthesized and analyzed derivatives of pyridine, including compounds structurally related to this compound. These compounds have potential applications in material science due to their unique optical properties (Cetina et al., 2010).

  • Pharmaceutical Research and Development : Sircar et al. (1987) synthesized several pyridinones, including a structurally similar compound, and evaluated their inotropic activity. This type of research contributes to the development of new pharmaceuticals (Sircar et al., 1987).

  • Novel Synthesis Techniques for Chemical Compounds : Singh et al. (1991) developed new synthesis techniques for compounds including 1,6-dihydro-2-methyl-6-oxo-3-pyridinecarbonitrile, a closely related compound. Such methods are valuable for creating new chemical entities in research and industry (Singh et al., 1991).

Properties

IUPAC Name

1,6-dimethyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-5-3-7(9(10,11)12)6(4-13)8(15)14(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQWBTOYCLQHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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